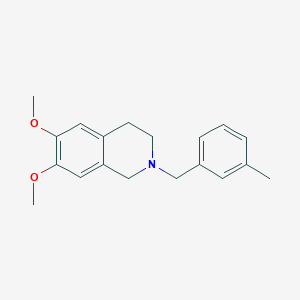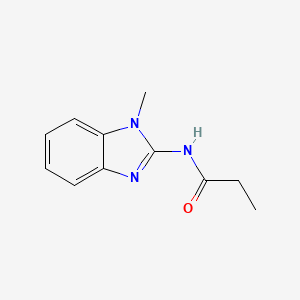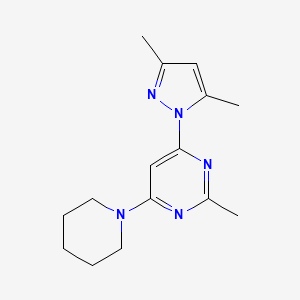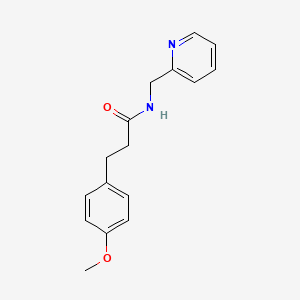
1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine, also known as BDBM, is a chemical compound that belongs to the piperazine class of molecules. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Applications De Recherche Scientifique
1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine.
Mécanisme D'action
The exact mechanism of action of 1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine is not yet fully understood. However, it has been shown to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to modulate the activity of the dopamine D2 receptor, which is involved in reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in mood regulation and reward processing. This compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine in lab experiments is its ability to selectively target specific neurotransmitter receptors, such as the serotonin 5-HT1A receptor. This allows researchers to investigate the specific effects of this compound on these receptors and their associated pathways. However, one of the limitations of using this compound in lab experiments is that it can be difficult to control for other factors that may affect the results, such as individual differences in genetic and environmental factors.
Orientations Futures
There are several potential future directions for research on 1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine. One direction is to investigate its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine. Another direction is to investigate its potential use in the treatment of mood disorders such as depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems and associated pathways.
Méthodes De Synthèse
1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine can be synthesized using a variety of methods, including the reaction of benzyl chloride with 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine in the presence of a base such as sodium hydroxide. Another method involves the reaction of benzyl bromide with 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine in the presence of a palladium catalyst.
Propriétés
IUPAC Name |
1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-4-17(5-3-1)15-21-8-10-22(11-9-21)16-18-6-7-19-20(14-18)24-13-12-23-19/h1-7,14H,8-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYWEYCGFMQFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)


![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)
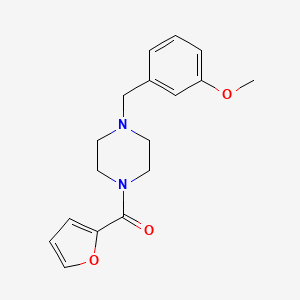


![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)

